molecular formula C7H10N2O B8674878 1-(5-Methyloxazol-2-yl)cyclopropanamine

1-(5-Methyloxazol-2-yl)cyclopropanamine

Cat. No.: B8674878
M. Wt: 138.17 g/mol
InChI Key: UIJJNOYJCVUDLX-UHFFFAOYSA-N
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Description

The compound 1-(5-Methyloxazol-2-yl)cyclopropanamine (CAS: 2138244-10-5) is a cyclopropane derivative featuring a benzoxazole ring system. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol . Structurally, it consists of a cyclopropane ring directly bonded to an amine group and a 5-methyl-substituted benzoxazole moiety. Benzoxazoles are aromatic heterocycles known for their stability and bioisosteric properties, often utilized in medicinal chemistry to mimic other pharmacophores.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

UIJJNOYJCVUDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Amino Groups

Compound 7a and 7b ()
  • Structure: Hybrid pyrazole-thiophene systems with cyano (7a) or ester (7b) substituents.
  • Synthesis: Utilizes malononitrile or ethyl cyanoacetate with elemental sulfur under reflux .
  • Key Differences: Unlike the target compound’s benzoxazole-cyclopropane scaffold, these compounds feature thiophene and pyrazole rings.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides ()
  • Structure : Combines oxadiazole, thiazole, and propanamide groups.
  • Synthesis : Involves hydrazine hydrate, carbon disulfide, and nucleophilic substitution steps .

Pharmaceutical and Agrochemical Analogues

Methylclonazepam ()
  • Structure : Benzodiazepine core with chloro, nitro, and methyl groups.
  • Applications : Sedative and anticonvulsant via GABA receptor modulation .
  • Key Differences : The benzodiazepine scaffold is pharmacologically distinct from benzoxazoles, though both are nitrogen-containing heterocycles. The nitro and chloro substituents in methylclonazepam enhance lipophilicity, whereas the cyclopropane in the target compound may prioritize steric effects.
Metconazole and Triticonazole ()
  • Structure: Triazole-containing fungicides with chlorophenyl and cyclopentanol groups.
  • Applications : Agricultural fungicides targeting cytochrome P450 enzymes .
  • Key Differences: The triazole ring and larger cyclopentanol moiety differentiate these from the benzoxazole-cyclopropane system. The target compound’s smaller cyclopropane ring could enable unique binding modes in biological systems.

Thiazolylmethyl Carbamates** ()

  • Structure : Complex carbamates with thiazole, hydroxy, and stereocenters.
  • Synthesis : Multi-step reactions involving DMF and lithium hydride .
  • Key Differences : The carbamate functionality and stereochemical complexity suggest protease inhibition, contrasting with the target compound’s simpler amine-benzoxazole system.

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Synthesis Highlights
1-(5-Methylbenzoxazol-2-yl)cyclopropanamine HCl C₁₁H₁₃ClN₂O Benzoxazole, cyclopropane, amine Pharmaceuticals (theoretical) Not detailed in evidence
Compound 7a () Not specified Pyrazole, thiophene, cyano Undisclosed Malononitrile, sulfur
Methylclonazepam () C₁₆H₁₂ClN₃O₃ Benzodiazepine, nitro, chloro Sedative, anticonvulsant Not detailed
Metconazole () C₁₇H₂₂ClN₃O Triazole, chlorophenyl, cyclopentanol Fungicide Not detailed

Research Findings and Implications

  • Electronic Properties : The benzoxazole’s electron-rich aromatic system may facilitate π-π stacking interactions, unlike the electron-deficient thiazole or triazole systems .

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